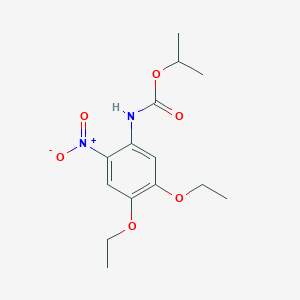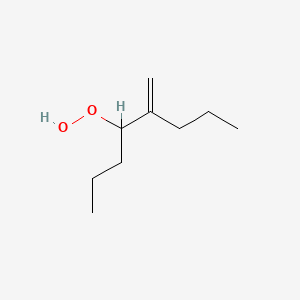
5-Methylideneoctane-4-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylideneoctane-4-peroxol is an organic compound characterized by the presence of a peroxol group It is a derivative of octane, with a methylidene group at the fifth position and a peroxol group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneoctane-4-peroxol typically involves the reaction of octane derivatives with peroxides under controlled conditions. One common method is the hydroperoxidation of 5-methylideneoctane using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The peroxol group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
5-Methylideneoctane-4-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methylideneoctane-4-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific molecular targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
- 5-Methylideneoctane-4-hydroperoxide
- 5-Methylideneoctane-4-oxide
- 5-Methylideneoctane-4-alcohol
Comparison: 5-Methylideneoctane-4-peroxol is unique due to its peroxol group, which imparts distinct chemical reactivity compared to similar compounds. The presence of the peroxol group allows it to participate in specific oxidation and reduction reactions that are not possible with other derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring oxidative or reductive transformations.
Propriétés
Numéro CAS |
142921-13-9 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-hydroperoxy-5-methylideneoctane |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(11-10)7-5-2/h9-10H,3-7H2,1-2H3 |
Clé InChI |
KKMFCOURVQDGKN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=C)CCC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)

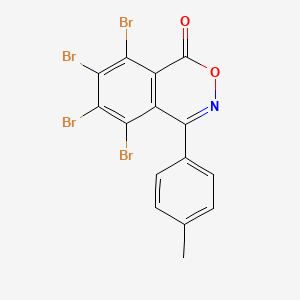
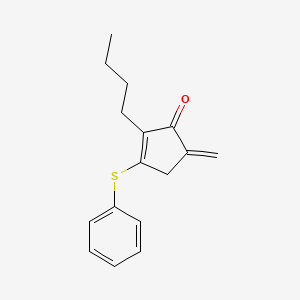
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
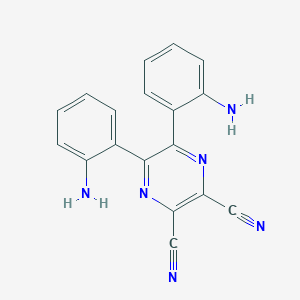
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
